molecular formula C14H19NO4S B1635912 N-cyclohexyl-N-(phenylsulfonyl)glycine

N-cyclohexyl-N-(phenylsulfonyl)glycine

Cat. No.: B1635912
M. Wt: 297.37 g/mol
InChI Key: HNYMBFPJOYKJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-N-(phenylsulfonyl)glycine is a glycine derivative with a cyclohexyl group and a phenylsulfonyl moiety attached to the nitrogen atom. This compound belongs to the class of N-sulfonyl glycines, which are characterized by their sulfonamide (-SO₂-N-) linkage and modifications on the amino group.

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

2-[benzenesulfonyl(cyclohexyl)amino]acetic acid

InChI

InChI=1S/C14H19NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,17)

InChI Key

HNYMBFPJOYKJBH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table compares N-cyclohexyl-N-(phenylsulfonyl)glycine with key analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
This compound R₁ = Cyclohexyl, R₂ = Phenyl C₁₄H₁₉NO₄S 297.37 High steric bulk, moderate polarity
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine R₁ = 3-Nitrophenyl C₁₄H₁₂N₂O₆S 336.32 Electron-withdrawing nitro group enhances reactivity
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine R₁ = 3,5-Dimethylphenyl, R₂ = Methyl C₁₁H₁₅NO₄S 273.31 Reduced steric hindrance, increased lipophilicity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine R₁ = 4-Cl-3-CF₃-phenyl C₁₀H₁₀ClF₃NO₄S 355.79 Halogen and trifluoromethyl groups improve metabolic stability

Therapeutic Potential

  • Antiulcer Agents: Amino acid conjugates of sulfonamides () show promise in inhibiting H+/K+ ATPase and neutralizing gastric acid .
  • Antioxidant Properties : N-Aroyl-N,N’-dicyclohexyl urea analogs () exhibit radical-scavenging activity, which could synergize with glycine’s gastroprotective effects .

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